molecular formula C9H6F4INO B3102766 2-fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1423878-56-1

2-fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B3102766
CAS No.: 1423878-56-1
M. Wt: 347.05
InChI Key: WYLPPTRAAOHZFD-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that features a benzamide core substituted with fluorine, iodine, and trifluoroethyl groups

Mechanism of Action

The introduction of the trifluoromethyl functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Future Directions

The future of “2-fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide” and similar compounds lies in their potential applications in medicinal chemistry, pesticides, functional materials, and other fields . As the synthesis and application of fluorine-containing compounds continue to be explored, we can expect to see more advancements in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring through halogenation reactions.

    Amidation: Formation of the benzamide structure by reacting the halogenated benzene with an amine derivative.

    Trifluoroethylation: Introduction of the trifluoroethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique properties make it useful in the synthesis of advanced materials.

    Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2,2,2-trifluoroethyl)benzamide
  • 6-Iodo-N-(2,2,2-trifluoroethyl)benzamide
  • 2-Fluoro-6-chloro-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

2-Fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group further enhances its properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-fluoro-6-iodo-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4INO/c10-5-2-1-3-6(14)7(5)8(16)15-4-9(11,12)13/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLPPTRAAOHZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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